Enhanced Acidity (pKa 7.00) vs. Key Halogenated Phenol Analogs Enables Distinct Reactivity and Formulation Windows
The JChem-calculated pKa of 2-chloro-3,4-difluorophenol is 7.00, substantially lower than that of 2-chloro-4-fluorophenol (pKa 7.71), 3,4-difluorophenol (pKa 8.36), 2,4-difluorophenol (pKa 8.17), and 2-chloro-6-fluorophenol (pKa 7.23) [1][2][3][4]. The greater acidity arises from the additive electron-withdrawing effects of the ortho-chlorine and meta-fluorine substituents, which stabilize the phenolate anion via inductive withdrawal without significant resonance donation.
| Evidence Dimension | Acid dissociation constant (pKa, calculated by JChem) |
|---|---|
| Target Compound Data | pKa = 7.00 |
| Comparator Or Baseline | 2-Chloro-4-fluorophenol (pKa 7.71), 3,4-Difluorophenol (pKa 8.36), 2,4-Difluorophenol (pKa 8.17), 2-Chloro-6-fluorophenol (pKa 7.23) |
| Quantified Difference | ΔpKa = 0.71–1.36 units (target is more acidic) |
| Conditions | JChem prediction model; aqueous pKa at 25 °C |
Why This Matters
A lower pKa enables deprotonation at physiological pH and under mildly basic conditions, facilitating nucleophilic reactivity, salt formation, and extraction protocols that are less efficient with higher-pKa analogs.
- [1] ChemBase, 2-Chloro-3,4-difluorophenol, CBID: 98389, Acid pKa 7.0047164. View Source
- [2] ChemBase, 2-Chloro-4-fluorophenol, CBID: 7477, Acid pKa 7.7137394. View Source
- [3] ChemBase, 3,4-Difluorophenol, CBID: 9353, Acid pKa 8.358107. View Source
- [4] ChemBase, 2,4-Difluorophenol, CBID: 9350, Acid pKa 8.165628. View Source
